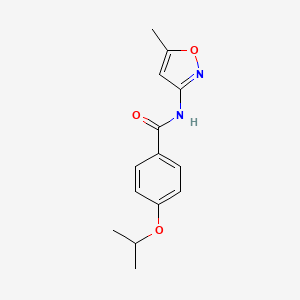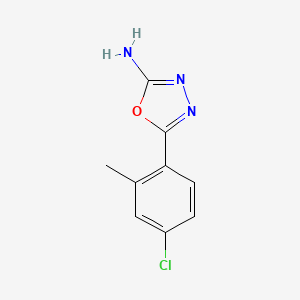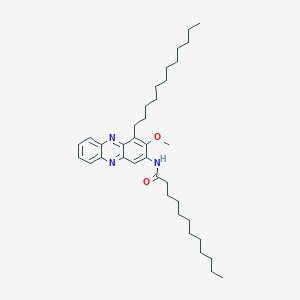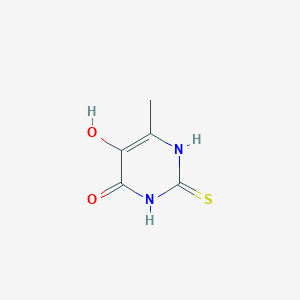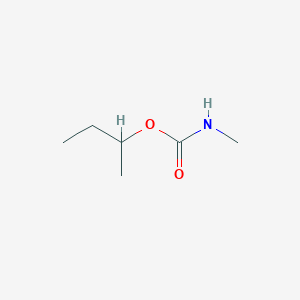
sec.-Butyl N-methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sec.-Butyl N-methyl carbamate: is a carbamate ester, which is a class of organic compounds derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and protecting groups in organic synthesis. This compound is known for its role in agricultural and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sec.-Butyl N-methyl carbamate typically involves the reaction of sec.-butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction can be represented as follows:
sec.-Butylamine+Methyl chloroformate→sec.-Butyl N-methyl carbamate+HCl
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a continuous flow system. This method involves the use of catalysts such as iron-chrome catalysts to enhance the yield and selectivity of the reaction. The reaction conditions typically include a temperature of around 150°C and a pressure of 9.0 MPa .
Analyse Des Réactions Chimiques
Types of Reactions: sec.-Butyl N-methyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce sec.-butylamine and methanol.
Oxidation: Under specific conditions, it can undergo oxidation to form corresponding carbamic acid derivatives.
Substitution: The carbamate group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Hydrolysis: sec.-Butylamine and methanol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
sec.-Butyl N-methyl carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of sec.-Butyl N-methyl carbamate involves the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine at nerve junctions, causing prolonged muscle contraction and secretion. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Fenobucarb: Another carbamate insecticide with similar applications in agriculture.
Methyl N-hexylcarbamate: Used in industrial applications and synthesized using similar methods.
tert-Butyl N-methyl carbamate: Used as a protecting group in organic synthesis.
Uniqueness: sec.-Butyl N-methyl carbamate is unique due to its specific structural configuration, which provides distinct reactivity and selectivity in chemical reactions. Its effectiveness as a cholinesterase inhibitor also sets it apart from other carbamates.
Propriétés
Numéro CAS |
93472-60-7 |
|---|---|
Formule moléculaire |
C6H13NO2 |
Poids moléculaire |
131.17 g/mol |
Nom IUPAC |
butan-2-yl N-methylcarbamate |
InChI |
InChI=1S/C6H13NO2/c1-4-5(2)9-6(8)7-3/h5H,4H2,1-3H3,(H,7,8) |
Clé InChI |
HIUBXHVDRUPDIY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Cyclopenta[b]furan-2-one, hexahydro-6-iodo-](/img/structure/B12904111.png)

![N-[Ethoxy(phenyl)phosphoryl]-L-glutamic acid](/img/structure/B12904122.png)
![1-(Cis-octahydrocyclohepta[b]pyrrol-1(2H)-yl)ethanone](/img/structure/B12904129.png)
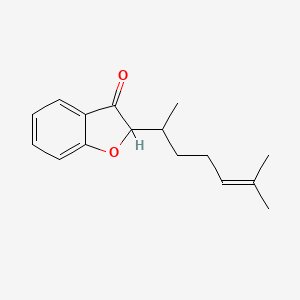

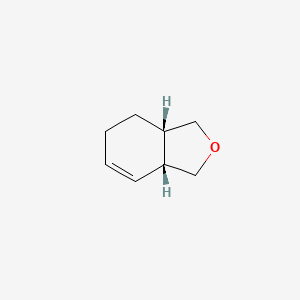
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)

